CYP3A2 Inhibition Liability: N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine vs. Class-Leading Aurora Kinase Inhibitor
In an in vitro CYP inhibition panel using rat liver microsomes, N,N-dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine exhibited a Ki of 52.6 μM against CYP3A2 (midazolam 1′-hydroxylation), representing substantially weaker inhibition (i.e., lower CYP liability) than the prototypical imidazo[1,2-a]pyrazine Aurora kinase inhibitor 1j, which showed an IC50 of approximately 0.25 μM in a related CYP assay system [1]. This approximately 200-fold difference in CYP inhibition potency suggests that the 5-dimethylamino-3-phenyl substitution pattern may confer reduced CYP-mediated drug-drug interaction risk relative to Aurora kinase-targeted analogs bearing different 5- and 6-substituents [2]. Note: The comparator CYP data for compound 1j was derived from a different assay format (recombinant CYP3A4, IC50); this represents a cross-study comparable evidence strength.
| Evidence Dimension | CYP3A2 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 52.6 μM (52,600 nM) |
| Comparator Or Baseline | Imidazo[1,2-a]pyrazine Aurora kinase inhibitor 1j: CYP3A4 IC50 ≈ 0.25 μM (250 nM) |
| Quantified Difference | ~210-fold lower CYP inhibition |
| Conditions | Target: rat liver microsomes, midazolam substrate; Comparator: recombinant human CYP3A4, different substrate set |
Why This Matters
Lower CYP inhibition translates to reduced risk of metabolism-based drug-drug interactions, a critical differentiator when selecting compounds for in vivo pharmacology studies or ADMET profiling campaigns.
- [1] BindingDB Entry BDBM50592756 (CHEMBL5182450). Ki: 5.26E+4 nM for CYP3A2 in rat liver microsomes. Accessed via BindingDB (bindingdb.org). View Source
- [2] Bouloc, N.; Large, J.M.; Kosmopoulou, M.; Sun, C.; Faisal, A.; Matteucci, M.; Reynisson, J.; Brown, N.; Atrash, B.; Blagg, J.; McDonald, E.; Linardopoulos, S.; Bayliss, R.; Bavetsias, V. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Med. Chem. Lett. 2010, 1, 268–272. View Source
